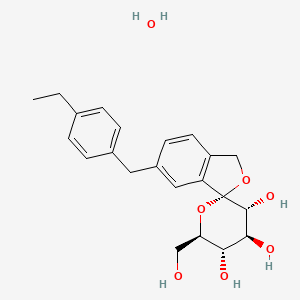

Tofogliflozin hydrate

概要

説明

トフォグリフロジン(水和物)は、2型糖尿病の治療のために開発された実験薬です。これは、ナトリウム-グルコース共輸送体2(SGLT2)阻害剤であり、腎臓でのグルコース再吸収を阻害することにより、血糖値を低下させるのに役立ちます。 この化合物は、中外製薬が興和とサノフィと協力して開発しました .

作用機序

トフォグリフロジン(水和物)は、腎臓のナトリウム-グルコース共輸送体2(SGLT2)を阻害することにより効果を発揮します . SGLT2は、腎臓の尿細管からグルコースを再吸収して血流に戻す役割を担っています。SGLT2を阻害することにより、トフォグリフロジンはグルコースの再吸収を減らし、尿中へのグルコース排泄量の増加と血糖値の低下につながります。この作用機序はインスリンとは独立しており、2型糖尿病の患者にとって貴重な治療選択肢となっています。

生化学分析

Biochemical Properties

Tofogliflozin hydrate interacts with the SGLT2 protein, a high-capacity, low-affinity glucose transporter located mainly in the proximal tubules of the kidneys . It inhibits SGLT2 in a concentration-dependent manner , reducing renal glucose reabsorption under hyperglycemic conditions .

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by reducing hyperglycemia and urinary glucose excretion in patients with Type 2 Diabetes Mellitus . It also suppresses atherosclerosis progression and major clinical parameters in patients with type 2 diabetes .

Molecular Mechanism

This compound exerts its effects at the molecular level by competitively inhibiting SGLT2 in cells overexpressing SGLT2 . This inhibition leads to an increase in urinary glucose excretion and a decrease in blood glucose levels .

Temporal Effects in Laboratory Settings

Long-term effects of this compound have been observed in laboratory settings. It has been shown to suppress atherosclerosis progression and improve various cardiovascular risk factors over a period of 104 weeks .

Dosage Effects in Animal Models

In animal models, this compound has shown to attenuate body weight gain and fat accumulation . The effects of varying dosages and any potential toxic or adverse effects at high doses are not clearly mentioned in the available literature.

Metabolic Pathways

This compound is involved in the glucose metabolic pathway. It interacts with the SGLT2 protein to influence the reabsorption of glucose in the kidneys .

Transport and Distribution

Given its mechanism of action, it is likely to be transported to the kidneys where it interacts with the SGLT2 protein .

Subcellular Localization

Considering its mechanism of action, it is likely to be localized in the proximal tubules of the kidneys where the SGLT2 protein is predominantly located .

準備方法

トフォグリフロジン(水和物)は、特定の試薬と条件を含む一連の化学反応によって合成することができます。合成経路は通常、化合物の重要な特徴であるスピロケタール構造の形成を含みます。 調製プロセスには、以下の手順が含まれます :

スピロケタール構造の形成: これは、ベンジル誘導体とグルコピラノース誘導体を特定の条件下で反応させて、スピロケタール環系を形成することを含みます。

水和: トフォグリフロジンの無水型は、水の存在下で結晶化することにより、水和型に変換されます。

工業生産: トフォグリフロジン(水和物)の工業生産には、有効成分と添加剤を混合して粉末混合物を形成し、次に直接圧縮技術を使用して錠剤に圧縮することが含まれます.

化学反応の分析

トフォグリフロジン(水和物)は、酸化、還元、置換反応を含むさまざまな化学反応を起こします。 これらの反応に使用される一般的な試薬と条件には、以下が含まれます :

酸化: トフォグリフロジンは、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化して、対応する酸化生成物を形成できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができ、還元誘導体を得ることができます。

置換: 置換反応は、ハロゲンやアルキル化剤などの試薬を使用して、特定の官能基を他の基に置き換えることを伴います。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

トフォグリフロジン(水和物)は、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究への応用があります :

化学: スピロケタール構造の合成と反応性を研究するためのモデル化合物として使用されます。

生物学: トフォグリフロジンは、グルコース代謝と腎機能への影響を調査するための生物学的調査で使用されます。

医学: トフォグリフロジンの主な用途は、2型糖尿病の治療です。これは、腎臓のSGLT2を阻害することにより血糖値を下げるのに役立ち、尿中へのグルコース排泄量の増加につながります。

産業: トフォグリフロジンは、製薬業界で抗糖尿病薬の開発に使用されています。

科学的研究の応用

Tofogliflozin (hydrate) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

Chemistry: It is used as a model compound for studying the synthesis and reactivity of spiroketal structures.

Biology: Tofogliflozin is used in biological studies to investigate its effects on glucose metabolism and renal function.

Medicine: The primary application of tofogliflozin is in the treatment of type 2 diabetes mellitus. It helps lower blood glucose levels by inhibiting SGLT2 in the kidneys, leading to increased urinary glucose excretion.

Industry: Tofogliflozin is used in the pharmaceutical industry for the development of antidiabetic drugs.

類似化合物との比較

トフォグリフロジン(水和物)は、ダパグリフロジン、カナグリフロジン、エムパグリフロジンなどの他の化合物を含むSGLT2阻害剤のクラスに属します . これらの類似の化合物と比較して、トフォグリフロジンは次の独自の機能を備えています。

選択性: トフォグリフロジンは、SGLT1よりもSGLT2に対して高い選択性を示し、胃腸系の副作用のリスクを軽減します。

有効性: 臨床試験では、トフォグリフロジンは血糖値を効果的に低下させ、さまざまな心血管リスク因子を改善することが示されています。

安全性プロファイル: トフォグリフロジンは、臨床試験で最小限の副作用で良好な安全性プロファイルを示しています。

類似の化合物には、以下が含まれます。

- ダパグリフロジン

- カナグリフロジン

- エムパグリフロジン

これらの化合物は同様の作用機序を共有しますが、選択性、有効性、安全性プロファイルが異なる場合があります。

生物活性

Tofogliflozin hydrate is a sodium-glucose co-transporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). Its mechanism of action, pharmacokinetics, safety profile, and therapeutic effects have been extensively studied, revealing significant insights into its biological activity.

Tofogliflozin works by selectively inhibiting SGLT2, which is responsible for glucose reabsorption in the kidneys. This inhibition leads to increased urinary glucose excretion (UGE) and consequently lowers plasma glucose levels. The compound exhibits a high selectivity for SGLT2 over SGLT1, with a selectivity ratio of approximately 2069-fold . The inhibition constants are notably low, with an IC50 value of 2.9 nM, indicating a potent pharmacological effect.

Pharmacokinetics

Tofogliflozin demonstrates favorable pharmacokinetic properties:

- Bioavailability : High oral bioavailability observed in humans (97.5%) and moderate in animals (rats: 75%, monkeys: 58.6%) .

- Absorption : Rapid absorption with a Tmax ranging from 0.75 to 1.92 hours across species .

- Half-life : Approximately 4.65 hours in humans and longer in monkeys (5.02 hours) .

- Distribution : Extensive tissue distribution with an apparent volume of distribution significantly higher in humans (50.6 L) compared to other species .

Table 1: Pharmacokinetic Parameters of Tofogliflozin

| Parameter | Humans | Monkeys | Rats |

|---|---|---|---|

| Bioavailability | 97.5% | 58.6% | 75% |

| Tmax (hours) | 0.75-1.92 | 0.75-1.92 | 0.75-1.92 |

| Half-life (hours) | 4.65 | 5.02 | 1.15 |

| Volume of Distribution | 50.6 L | 0.919 L/kg | 1.15 L/kg |

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of tofogliflozin in improving glycemic control and promoting weight loss among T2DM patients.

Key Findings from Clinical Studies:

- Glycemic Control : In a study involving over 6,000 patients, tofogliflozin significantly reduced glycated hemoglobin (HbA1c) by an average of -0.76% after 12 months .

- Weight Loss : Patients experienced an average weight reduction of -2.73 kg during the same period .

- Safety Profile : Adverse drug reactions were reported in approximately 11% of patients, with serious adverse reactions occurring in about 1% . Common side effects included urinary tract infections and genital infections, consistent with the SGLT2 inhibitor class .

Table 2: Summary of Clinical Outcomes

| Outcome | Value |

|---|---|

| Reduction in HbA1c | -0.76% |

| Weight Loss | -2.73 kg |

| Adverse Drug Reactions | ~11% |

| Serious Adverse Reactions | ~1% |

Case Studies

Several case studies have highlighted the beneficial effects of tofogliflozin on metabolic parameters:

- Case Study on Insulin Resistance : A study indicated that tofogliflozin improved insulin resistance by enhancing glucose uptake in skeletal muscle and promoting lipolysis in adipose tissue among male patients .

- Longitudinal Study on Diabetic Retinopathy : Research showed that tofogliflozin administration improved retinal neurovascular coupling in diabetic mice, suggesting potential protective effects against diabetic retinopathy .

特性

IUPAC Name |

(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6.H2O/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22;/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3;1H2/t18-,19-,20+,21-,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOCGDDVNPDRIW-NHFZGCSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152722 | |

| Record name | Tofogliflozin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201913-82-7 | |

| Record name | Spiro[isobenzofuran-1(3H),2′-[2H]pyran]-3′,4′,5′-triol, 6-[(4-ethylphenyl)methyl]-3′,4′,5′,6′-tetrahydro-6′-(hydroxymethyl)-, hydrate (1:1), (1S,3′R,4′S,5′S,6′R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201913-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tofogliflozin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201913827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tofogliflozin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOFOGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8DD8KX4O4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the new synthesis process for Tofogliflozin Hydrate described in the research?

A1: The research emphasizes a scalable synthesis process for this compound that offers several key improvements over previous methods. These improvements include: []

Q2: What is the significance of avoiding column chromatography in the synthesis of this compound?

A2: Column chromatography, while effective for purification, can be time-consuming and expensive, particularly when scaling up a synthesis for industrial production. The new process described in the research eliminates the need for column chromatography [], making the production of this compound more efficient and cost-effective for large-scale manufacturing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。